molecular formula C12H18N4O4 B14655931 N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide CAS No. 42021-71-6

N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide

Cat. No.: B14655931
CAS No.: 42021-71-6
M. Wt: 282.30 g/mol
InChI Key: HIRUKRDXWSXOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 2-hydroxyethyl-5-nitroimidazole in the presence of an oxidizing agent. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.

    Medicine: Explored for its potential use in the treatment of infections and as a radiosensitizer in cancer therapy.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide involves its interaction with biological molecules. The nitroimidazole moiety can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components. This property makes it effective as an antimicrobial and radiosensitizing agent. The molecular targets include DNA and enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.

    Tinidazole: Similar to metronidazole, used for treating infections.

    Ornidazole: Another nitroimidazole with similar applications.

Uniqueness

N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide is unique due to the presence of the cyclohexyl group, which can influence its pharmacokinetic properties and enhance its stability. This structural feature may provide advantages in terms of bioavailability and efficacy compared to other nitroimidazole derivatives.

Properties

CAS No.

42021-71-6

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide

InChI

InChI=1S/C12H18N4O4/c17-7-6-14-11(13-8-12(14)16(19)20)9-15(18)10-4-2-1-3-5-10/h8-10,17H,1-7H2

InChI Key

HIRUKRDXWSXOCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[N+](=CC2=NC=C(N2CCO)[N+](=O)[O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.